3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethylphenyl group at the 3-position and a carbohydrazide group at the 5-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of 4-ethylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole intermediate. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the use of catalysts such as acetic acid to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound .
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The ethylphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce hydrazine derivatives .
Scientific Research Applications
3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular proteins and disrupt their normal functions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde
- 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid
- 3-(4-ethylphenyl)-1H-pyrazole-5-carboxamide
Uniqueness
3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific functional groups and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-8-3-5-9(6-4-8)10-7-11(16-15-10)12(17)14-13/h3-7H,2,13H2,1H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNCZRQYPWNBEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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